3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride
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Overview
Description
3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride is a chemical compound with the molecular formula C₁₃H₁₁FN₂O₃S and a molecular weight of 294.30 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride typically involves the reaction of 3-aminobenzoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This interaction is crucial for its potential therapeutic applications in treating conditions like acute respiratory distress syndrome .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A related compound used in similar synthetic applications.
3-Aminobenzoic Acid: A precursor in the synthesis of 3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a potent inhibitor of certain enzymes. Its sulfonyl fluoride group is particularly reactive, making it valuable in various chemical reactions and applications .
Properties
CAS No. |
19160-17-9 |
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Molecular Formula |
C13H11FN2O3S |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[(3-aminobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H11FN2O3S/c14-20(18,19)12-6-2-5-11(8-12)16-13(17)9-3-1-4-10(15)7-9/h1-8H,15H2,(H,16,17) |
InChI Key |
IWOUZGSETPXBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Origin of Product |
United States |
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